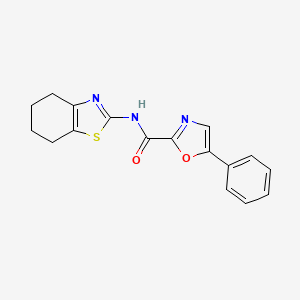

5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide is a complex organic compound that features a unique combination of structural motifs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-bromodimedone with cyanothioacetamide to form the tetrahydrobenzo[d]thiazol-2-yl derivative . This intermediate can then be further reacted with phenyl isothiocyanate and triethylamine in dichloromethane to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Oxidation Reactions

The oxazole and benzothiazole moieties undergo oxidation under controlled conditions:

-

Reagent : Potassium permanganate (KMnO₄)

-

Conditions : Acidic or basic medium (e.g., H₂SO₄ or NaOH)

-

Outcome :

-

The oxazole ring may undergo cleavage to form carboxylic acid derivatives.

-

The tetrahydro-benzothiazole moiety can dehydrogenate to form aromatic benzothiazole rings.

-

Mechanism :

In acidic conditions, KMnO₄ oxidizes the oxazole’s electron-rich carbons, leading to ring opening and formation of α-ketoamide intermediates. For the benzothiazole component, oxidation removes hydrogen atoms from the tetrahydro ring, restoring aromaticity .

Reduction Reactions

The carboxamide group and heterocyclic rings participate in reduction:

-

Reagent : Lithium aluminum hydride (LiAlH₄)

-

Conditions : Anhydrous ether or THF

-

Outcome :

-

Reduction of the carboxamide to a secondary amine.

-

Partial saturation of the oxazole ring.

-

Mechanism :

LiAlH₄ acts as a strong nucleophile, attacking the carbonyl carbon of the carboxamide group to form a tetrahedral intermediate. Subsequent protonation yields the amine. The oxazole’s conjugated system may undergo partial hydrogenation.

Nucleophilic Substitution

The oxazole and benzothiazole rings facilitate substitution reactions:

-

Reagent : Sodium methoxide (NaOMe)

-

Conditions : Methanol solvent, reflux

-

Outcome :

Mechanism :

NaOMe deprotonates reactive positions on the oxazole ring, enabling nucleophilic attack. For benzothiazole, the sulfur atom may undergo alkylation or arylation under basic conditions .

Condensation and Cyclization

The compound serves as a precursor in heterocycle synthesis:

-

Reagent : Triphosgene, DIPEA

-

Conditions : Dichloromethane, 0–25°C

-

Outcome :

Example Reaction :

Reacting with triphosgene generates an activated intermediate, which couples with nucleophiles (e.g., amines) to form urea or carbamate derivatives .

Comparative Reactivity Table

| Reaction Type | Reagents | Conditions | Key Products |

|---|---|---|---|

| Oxidation | KMnO₄ | Acidic/alkaline medium | Carboxylic acids, aromatic benzothiazole |

| Reduction | LiAlH₄ | Anhydrous ether | Secondary amine, partially saturated oxazole |

| Substitution | NaOMe, alkyl halides | Methanol, reflux | Methoxy-oxazole, alkylated benzothiazole |

| Condensation | Triphosgene, DIPEA | DCM, 0–25°C | Urea derivatives, fused heterocycles |

Mechanistic Insights from Structural Analogues

-

Benzothiazole Activation : The tetrahydro-benzothiazole moiety undergoes dehydrogenation more readily than fully aromatic benzothiazoles due to ring strain .

-

Oxazole Stability : The oxazole ring resists electrophilic substitution but participates in nucleophilic reactions at electron-deficient positions .

Wissenschaftliche Forschungsanwendungen

5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly for its potential anticancer and antimicrobial properties.

Drug Discovery: The compound serves as a lead molecule in the development of new drugs targeting various diseases.

Materials Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic or optical characteristics.

Wirkmechanismus

The mechanism of action of 5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoxazole Derivatives: These compounds share a similar five-membered ring structure with one oxygen and one nitrogen atom.

Indole Derivatives: Indole compounds also feature a fused ring system and have diverse biological activities.

Thiazole Derivatives: These compounds contain a thiazole ring and are known for their medicinal properties.

Uniqueness

What sets 5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide apart is its combination of structural motifs, which confer unique chemical and biological properties. This makes it a valuable compound in various fields of research and development.

Biologische Aktivität

5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazole moiety fused with an oxazole ring and a carboxamide functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail these activities supported by data from recent studies.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 20 | 8 |

| Escherichia coli | 17 | 10 |

| Bacillus subtilis | 18 | 12 |

| Klebsiella pneumoniae | 15 | 15 |

These results indicate that the compound has a notable inhibitory effect on both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer effects of the compound have been investigated in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways related to cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HCT116 (colon cancer) | 12 |

| SH-SY5Y (neuroblastoma) | 10 |

These findings suggest that the compound has potential as a therapeutic agent for treating certain types of cancer .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within bacteria and cancer cells.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound promotes programmed cell death in malignant cells through intrinsic pathways.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Antimicrobial Efficacy : A study conducted by Mohammed et al. demonstrated that derivatives of oxazole compounds showed varying degrees of antibacterial activity against pathogenic strains. The study concluded that modifications to the oxazole structure could enhance antimicrobial potency .

- Anticancer Research : A systematic review by Singh et al. focused on oxazole derivatives' cytotoxicity against various cancer cell lines. The findings indicated that structural modifications significantly influenced their anticancer activity .

Eigenschaften

IUPAC Name |

5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-15(20-17-19-12-8-4-5-9-14(12)23-17)16-18-10-13(22-16)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAADOLWXWCBSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.